molecular formula C17H15BrN2O2 B6559696 3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-58-3

3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6559696
CAS RN: 922130-58-3
M. Wt: 359.2 g/mol
InChI Key: DUKHHOZGGIULNZ-UHFFFAOYSA-N
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Description

“3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic compound. It contains a bromo, carboxyl, and an amide group . The compound has a molecular formula of CHBrNO and an average mass of 519.473 Da .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry procedures. For instance, a similar compound was synthesized using a click chemistry approach. The reaction of isatins with 1,2-dibromoalkanes afforded a compound, and further reaction of this compound with NaN3 in DMF led to the formation of 1-(4-azidoalkyl)indoline-2,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. It has a molecular weight of 200.033 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the synthesis of these indole derivatives.

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Given the structural similarity, “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially have similar applications.

Antimicrobial Applications

Indole derivatives have shown antimicrobial properties . This suggests that “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the development of new antimicrobial agents.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially be used in the treatment of similar disorders.

Inhibitor of LuxR-type Receptor in Acinetobacter baumannii

Some similar compounds have been used as an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii . This suggests that “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially have similar applications.

Inhibitor of Quorum-sensing Repressor in P. aeruginosa

Some similar compounds have been used as an inhibitor of the quorum-sensing repressor in P. aeruginosa . This suggests that “3-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” could potentially have similar applications.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. Given the biological activities of similar compounds, it could be of interest in drug development .

Mechanism of Action

Target of Action

aeruginosa – QscR . These targets play a crucial role in bacterial communication and biofilm formation, which are essential for their survival and virulence.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function . This interaction could lead to changes in the bacterial communication pathways, potentially disrupting biofilm formation and reducing bacterial virulence.

Biochemical Pathways

It’s plausible that the compound interferes with the quorum sensing pathways in bacteria, given its potential targets . Disruption of these pathways can affect bacterial communication and biofilm formation, leading to downstream effects on bacterial growth and survival.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of bacterial communication and biofilm formation, given its potential targets . This could result in reduced bacterial virulence and growth, potentially making the bacteria more susceptible to the immune response or other antibacterial treatments.

properties

IUPAC Name

3-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-20-15-7-6-14(10-11(15)5-8-16(20)21)19-17(22)12-3-2-4-13(18)9-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHHOZGGIULNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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